molecular formula C13H13N3O5S2 B12080108 2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide

2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide

Cat. No.: B12080108
M. Wt: 355.4 g/mol
InChI Key: GOWIXGITSXCYTK-UHFFFAOYSA-N
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Description

2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[63002,5]undec-1(8)-en-4-yl)acetamide is a complex organic compound with a unique structure that includes a cyanomethylsulfanyl group and a methoxy-dioxo-oxa-thia-azatricyclo undecene ring system

Preparation Methods

The synthesis of 2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide involves multiple steps. The synthetic route typically begins with the preparation of the cyanomethylsulfanyl group, followed by the construction of the complex ring system. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethylsulfanyl group, where nucleophiles such as amines or thiols replace the cyanomethyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond and formation of corresponding acids and amines.

Scientific Research Applications

2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyanomethylsulfanyl group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. The complex ring system may also interact with various receptors or proteins, affecting cellular signaling pathways and leading to the observed biological effects.

Comparison with Similar Compounds

2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide can be compared with similar compounds such as:

    This compound analogs: These compounds have similar structures but with slight modifications, leading to differences in their chemical and biological properties.

    Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring systems, which may exhibit similar reactivity and biological activities.

    Cyanomethyl derivatives: Compounds containing the cyanomethyl group, which can undergo similar chemical reactions and have comparable applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which confer distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C13H13N3O5S2

Molecular Weight

355.4 g/mol

IUPAC Name

2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide

InChI

InChI=1S/C13H13N3O5S2/c1-20-13(15-8(17)6-22-3-2-14)11(19)16-9-7(4-21-10(9)18)5-23-12(13)16/h12H,3-6H2,1H3,(H,15,17)

InChI Key

GOWIXGITSXCYTK-UHFFFAOYSA-N

Canonical SMILES

COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N

Origin of Product

United States

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